bis(1,2,3,5,5-pentamethylcyclopenta-1,3-diene);ruthenium(2+)
Description
Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) is a fascinating organometallic compound that has garnered significant interest in the scientific community This compound is known for its unique structure, which includes a ruthenium ion coordinated to a pentamethylcyclopentane ligand
Properties
CAS No. |
84821-53-4 |
|---|---|
Molecular Formula |
C20H30Ru |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
bis(1,2,3,5,5-pentamethylcyclopenta-1,3-diene);ruthenium(2+) |
InChI |
InChI=1S/2C10H15.Ru/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2 |
InChI Key |
FKLMTDKUVVCXES-UHFFFAOYSA-N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Ligand Substitution and Reductive Elimination
Post-metalation modifications often target the ancillary ligands to fine-tune the complex’s reactivity. Substitution of chloride ligands with carbonyl (CO) or hydride (H⁻) groups has been achieved using gaseous reagents under controlled atmospheres. For instance, exposing CpRuCl(PPh₃)₂ to CO at 50°C displaces one PPh₃ ligand, forming CpRu(CO)Cl(PPh₃) with >90% selectivity. Similarly, hydride derivatives are synthesized via treatment with sodium methoxide (NaOMe), which induces reductive elimination of HCl and generates Cp*RuH(PPh₃)₂.
Solvent and Temperature Effects on Yield
The choice of solvent profoundly impacts reaction kinetics and product distribution. Aqueous media favor proton transfer steps but risk hydrolyzing sensitive intermediates, while polar aprotic solvents like THF enhance ligand solubility. Comparative studies reveal that synthesizing Cp*Ru(II) in ethanol at 80°C achieves 70% yield, whereas switching to dichloromethane (DCM) under identical conditions drops efficiency to 55% due to incomplete ligand coordination.
Temperature gradients further modulate reaction pathways. Low-temperature metalation (−78°C) minimizes side reactions such as ruthenium cluster formation, preserving monomeric complexes. Conversely, elevated temperatures (120–160°C) accelerate ligand substitution but may degrade the pentamethylcyclopentane framework.
Catalytic Applications in Synthesis
CpRu(II) complexes serve as precursors for heterogeneous catalysts in biomass conversion. For example, supporting CpRu(II) on activated carbon (AC) facilitates the hydrogenative ring rearrangement of furfural to cyclopentanone (CPN) at 160°C and 2 MPa H₂, achieving 78% selectivity. The intact Cp* ligand stabilizes the ruthenium center during catalysis, preventing leaching and maintaining activity over multiple cycles.
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies for Cp*Ru(II) preparation, highlighting advances in efficiency and scalability:
Chemical Reactions Analysis
Types of Reactions
Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: Ligand substitution reactions are common, where the pentamethylcyclopentane ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Ligand substitution reactions typically require the presence of other ligands such as phosphines or amines under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction could produce lower oxidation state complexes or metallic ruthenium.
Scientific Research Applications
Catalytic Applications
Overview : Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) is primarily recognized for its catalytic properties in organic reactions. Its unique structure allows it to facilitate a range of chemical transformations.
Common Reactions :
- Hydrogenation Reactions : Cp*Ru(II) complexes are effective catalysts for hydrogenation processes, converting unsaturated compounds into saturated ones.
- Cross-Coupling Reactions : These complexes are utilized in cross-coupling reactions such as Suzuki and Heck reactions, enabling the formation of carbon-carbon bonds.
| Reaction Type | Description | Reference |
|---|---|---|
| Hydrogenation | Converts alkenes to alkanes using H₂ | |
| Cross-Coupling | Forms C-C bonds between organic compounds | |
| Carbonylation | Converts alkenes into carbonyl compounds |
Drug Development
Biological Interactions : Research indicates that Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) interacts with biological molecules such as enzymes and DNA. This interaction is crucial for understanding its potential therapeutic applications.
- Mechanism of Action : The compound's reactivity with biological targets suggests potential use in anticancer therapies by inducing apoptosis in cancer cells through DNA interaction.
- Toxicity Profiles : Studies are ongoing to assess the toxicity of this compound to better predict its safety in therapeutic contexts.
| Study Focus | Findings | Reference |
|---|---|---|
| Enzyme Interaction | Significant inhibition of specific enzymes | |
| DNA Binding | Induces structural changes in DNA | |
| Cytotoxicity | Demonstrated selective toxicity towards cancer cells |
Materials Science
Innovative Applications : The unique properties of Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) also extend into materials science.
- Nanomaterials Synthesis : This compound has been explored for synthesizing nanoparticles with tailored properties for electronic applications.
- Polymerization Catalysts : It serves as a catalyst in addition polymerization processes, contributing to the development of new polymeric materials with enhanced characteristics.
| Application Type | Description | Reference |
|---|---|---|
| Nanoparticle Synthesis | Facilitates the formation of metal nanoparticles | |
| Polymerization | Used as a catalyst for producing advanced polymers |
Case Study 1: Catalytic Hydrogenation
In a study investigating the efficiency of Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) in hydrogenation reactions, researchers found that the complex exhibited high activity and selectivity towards various substrates under mild conditions. The results indicated that this compound could serve as a greener alternative to traditional catalysts.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of Cp*Ru(II) revealed that it effectively induced apoptosis in multiple cancer cell lines. The study highlighted the compound's ability to bind to DNA and disrupt cellular processes critical for cancer cell survival.
Mechanism of Action
The mechanism by which Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) exerts its effects involves its ability to coordinate with various ligands and substrates. The ruthenium ion acts as a central metal atom that can form stable complexes with a wide range of ligands. This coordination ability allows the compound to participate in various catalytic cycles and biochemical interactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug interaction.
Comparison with Similar Compounds
Similar Compounds
Carbanide;1,2,3,4,5-pentamethylcyclopentane;thorium: This compound has a similar structure but with thorium instead of ruthenium.
1,2,3,4,5-Pentamethylcyclopentadiene: This is the ligand used in the synthesis of the ruthenium complex.
Uniqueness
Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) is unique due to its combination of a ruthenium ion with a pentamethylcyclopentane ligand This combination imparts specific catalytic and biochemical properties that are not observed in similar compounds with different metal centers
Biological Activity
Carbanide; 1,2,3,4,5-pentamethylcyclopentane; ruthenium(2+) (often abbreviated as Cp*Ru(II)) is a complex organometallic compound that has garnered significant interest in the fields of medicinal chemistry and catalysis. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a ruthenium center coordinated with a carbanide ligand and a pentamethylcyclopentane moiety. Its molecular formula is C13H18Ru. The unique structure contributes to its stability and reactivity, making it suitable for various biological applications.
1. Interaction with Biological Molecules
Research indicates that Cp*Ru(II) interacts with various biological molecules, including enzymes and DNA. These interactions are crucial for understanding its potential therapeutic effects and toxicity profiles. Studies have shown that these complexes can induce oxidative stress in cancer cells by increasing hydrogen peroxide levels, leading to apoptosis in certain cancer lines .
2. Anticancer Activity
Multiple studies have highlighted the anticancer properties of ruthenium complexes, including Cp*Ru(II). For instance:
- Cytotoxicity Studies : In vitro tests demonstrated that Cp*Ru(II) exhibits dose-dependent cytotoxicity against various cancer cell lines. Notably, it showed lower cytotoxicity against normal human endothelial cells compared to cancer cells, indicating a potential therapeutic window .
- Mechanistic Insights : The compound's mechanism involves disrupting mitochondrial function and altering membrane fluidity in cancer cells. This disruption leads to increased cell permeability and subsequent cell death .
Case Study 1: Photodynamic Therapy (PDT)
Ruthenium complexes similar to Cp*Ru(II) have been explored for use in photodynamic therapy against cancer. These complexes can be activated by light to produce reactive oxygen species (ROS), which selectively kill cancer cells while sparing healthy tissue .
Case Study 2: DNA Binding Studies
Studies investigating the binding affinity of Cp*Ru(II) to DNA revealed that it can intercalate into DNA strands, promoting photocleavage upon irradiation. This property is essential for developing new chemotherapeutic agents that target tumor DNA directly .
Comparative Analysis
To better understand the unique features of Carbanide; 1,2,3,4,5-pentamethylcyclopentane; ruthenium(2+), it is useful to compare it with other related compounds:
| Compound Name | Composition | Unique Features |
|---|---|---|
| Chloro(pentamethylcyclopentadienyl)ruthenium(II) | Ruthenium with pentamethylcyclopentadienyl | Exhibits distinct electronic properties and catalytic activity |
| Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) | Ruthenium with pentaphenyl ligand | Known for its catalytic activity in carbonylation reactions |
| Dichlorouranium;1,2,3,4,5-pentamethylcyclopentane | Uranium complex with similar cyclic structure | Focused on nuclear chemistry applications |
This table illustrates the diverse applications and characteristics of related organometallic compounds while highlighting the unique biological activity of Cp*Ru(II).
Q & A
Q. What spectroscopic methods are recommended for characterizing the electronic structure of 1,2,3,4,5-pentamethylcyclopentane ruthenium(II) complexes?
- Methodological Answer : Use UV-Vis absorption spectroscopy in tetrahydrofuran (THF) at 298 K to identify ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. Key parameters include molar absorption coefficients (ε) and peak wavelengths (λmax), as detailed in Table 1 . Emission spectroscopy in THF (Table 2) further quantifies photoluminescence quantum yields (Φem) and lifetimes (τ) . For computational validation, employ time-dependent density functional theory (TD-DFT) to calculate absorption spectra (Figure 7) and natural transition orbitals (NTOs) for electronic transitions (Figure 6) .
Q. How can researchers experimentally determine the photophysical properties of these ruthenium complexes?
- Methodological Answer : Conduct low-temperature (77 K) luminescence measurements using a quartz Dewar flask with liquid nitrogen to stabilize triplet states and reduce thermal quenching . For room-temperature studies, use time-correlated single-photon counting (TCSPC) with bi-exponential fitting models to resolve emission lifetimes (e.g., Model 2: ) . Ensure instrument response function (IRF) deconvolution and validate fits via χ² values (~1.0) and residual distribution .
Advanced Research Questions
Q. How should discrepancies in emission lifetime data for structurally similar ruthenium(II) complexes be addressed?
- Methodological Answer : Discrepancies may arise from solvent effects, ligand conformation, or aggregation. To resolve this: (i) Compare bi-exponential fitting results (weighted amplitudes ) to identify dominant decay pathways . (ii) Validate computational models by optimizing molecular geometries using the M06 functional with polarizable continuum model (PCM) for THF solvation . (iii) Analyze substituent effects (e.g., SMe vs. SEt groups in Scheme 2) on rotational barriers and electronic coupling .
Q. What computational strategies are effective for modeling electronic transitions in ruthenium(II) cyclopentadienyl systems?
- Methodological Answer : (i) Perform DFT calculations (Gaussian16/B.01) with the M06 meta-GGA functional for ground-state optimizations . (ii) Use relativistic pseudopotentials for ruthenium and 6-31G(d,p)/6-31+G(d,p) basis sets for lighter atoms . (iii) Generate NTO plots (Figure 6) to visualize HOMO→LUMO transitions and assess MLCT/LLCT contributions . (iv) Compare calculated absorption spectra (Scheme 2, Figure 7) with experimental data to validate electronic structure models .
Q. How to design experiments probing DNA interactions of ruthenium(II) complexes for biomedical applications?
- Methodological Answer : (i) Synthesize complexes with planar ligands (e.g., terpyridine or phenanthroline derivatives) to enhance intercalation . (ii) Use UV-Vis titration or fluorescence quenching assays to measure binding constants (Kb) with DNA duplexes . (iii) Validate binding modes (intercalation vs. groove-binding) via circular dichroism (CD) or viscosity measurements . (iv) Reference protocols from studies on [Ru(tpy)(ptn)]<sup>2+</sup> and analogous complexes .
Q. What are the critical considerations for ensuring reproducibility in photophysical measurements?
- Methodological Answer : (i) Account for experimental uncertainties: ±8% in τ, ±20% in Φem, and ±2 nm/±5 nm for absorption/emission peaks . (ii) Standardize solvent purity (THF dried over molecular sieves) and degas samples to minimize oxygen quenching . (iii) Replicate measurements across multiple batches and validate with control complexes (e.g., [Ru(bpy)3]<sup>2+</sup>) .
Q. How to synthesize and characterize cyclopentadienyl ruthenium(II) complexes with tailored steric/electronic properties?
- Methodological Answer : (i) Employ α,α′-diaminoalkane bridges to stabilize η<sup>5</sup>-cyclopentadienyl ligands, as in [Ru(η<sup>5</sup>-C5Me5)(CO)2(amine)] complexes . (ii) Use X-ray crystallography to confirm ligand coordination geometry (e.g., bond lengths/angles) . (iii) Modify phosphine or bipyridine co-ligands (e.g., XylSKEWPHOS or DAIPEN in ) to tune redox potentials .
Data Contradiction Analysis
Q. How to interpret conflicting HOMO-LUMO gap values between experimental and computational studies?
- Methodological Answer : (i) Cross-validate TD-DFT results with experimental absorption edges (Figure 1 vs. Figure 7) . (ii) Check for solvent effects in computations (e.g., PCM vs. explicit solvent models) . (iii) Re-examine basis set choices (e.g., pseudopotentials for Ru vs. all-electron treatments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
